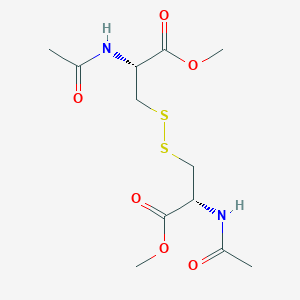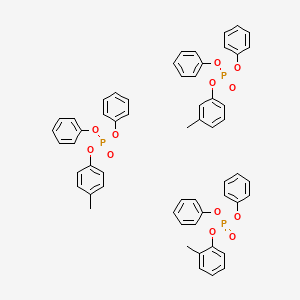
(2-甲基苯基)二苯基磷酸酯;(3-甲基苯基)二苯基磷酸酯;(4-甲基苯基)二苯基磷酸酯
描述
The compounds (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .
Physical And Chemical Properties Analysis
The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .
科学研究应用
Field
Materials Science, specifically in the development of flame-retardant materials .
Application
These compounds are used as flame retardants in various materials, including polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) composites .
Method of Application
The compounds are incorporated into the material during the manufacturing process. Their flame-retardant properties are then evaluated using various tests, including thermogravimetric analysis (TG), limiting oxygen index (LOI), UL-94 vertical burning test (UL-94), thermogravimetric-infrared instrument (TG-IR), and scanning electron microscopy (SEM) .
Results
The compounds have been found to improve the flame-retardant properties of the materials they are incorporated into. For example, in a comparison between hydroquinone bis (diphenyl phosphate) (HDP) and a synthesized flame retardant, 4N-HDP, it was found that 4N-HDP has better flame-retarding performance compared to HDP in the composite with polycarbonate (PC) .
Plasticizer in PVC and Other Polymers
Field
Application
These compounds are used as plasticizers in various polymers, including PVC, VC copolymers, polyvinyl formal, nitrocellulose, cellulose acetate, cellulose butyrate, and natural and synthetic rubbers .
Method of Application
The compounds are mixed with the polymer during the manufacturing process to improve the flexibility and workability of the final product .
Results
The use of these compounds as plasticizers results in final products with improved properties, such as better oil resistance, electrical insulation, hydrolysis stability, low volatility, high plasticizing efficiency, good low-temperature characteristics, and good wear resistance .
Lubricant Additives
Field
Mechanical Engineering and Materials Science .
Application
These compounds can be used as additives in lubricants to improve their performance .
Method of Application
The compounds are mixed with the base lubricant during the manufacturing process. The performance of the lubricant is then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .
Results
The use of these compounds as lubricant additives results in lubricants with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .
Gasoline Additives
Field
Chemical Engineering and Energy Technology .
Application
These compounds can be used as additives in gasoline to improve its performance .
Method of Application
The compounds are mixed with the base gasoline during the refining process. The performance of the gasoline is then evaluated using various tests, including combustion efficiency, emission characteristics, and engine wear .
Results
The use of these compounds as gasoline additives results in gasoline with improved properties, such as better combustion efficiency, lower emissions, and reduced engine wear .
Hydraulic Fluids
Field
Application
These compounds can be used in hydraulic fluids to improve their performance .
Method of Application
The compounds are mixed with the base hydraulic fluid during the manufacturing process. The performance of the hydraulic fluid is then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .
Results
The use of these compounds as hydraulic fluid additives results in hydraulic fluids with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .
Complex Articles in Vehicles and Machinery
Field
Mechanical Engineering and Materials Science .
Application
These compounds can be found in complex articles, with no release intended, such as vehicles and machinery .
Method of Application
The compounds are incorporated into the material during the manufacturing process. Their properties are then evaluated using various tests, including wear resistance, oil resistance, and low-temperature characteristics .
Results
The use of these compounds in complex articles results in products with improved properties, such as better wear resistance, oil resistance, and good low-temperature characteristics .
安全和危害
属性
CAS 编号 |
26444-49-5 |
|---|---|
产品名称 |
(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
分子式 |
C57H51O12P3 |
分子量 |
1020.9 g/mol |
IUPAC 名称 |
(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
InChI |
InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |
InChI 键 |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
外观 |
Solid powder |
沸点 |
390 °C at 760 mm Hg |
颜色/形态 |
Colorless transparent liquid |
密度 |
1.208 at 25 °C |
闪点 |
450 °F (232 °C) (Closed cup) |
熔点 |
Freezing point: -38 °C |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |
蒸汽压力 |
1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



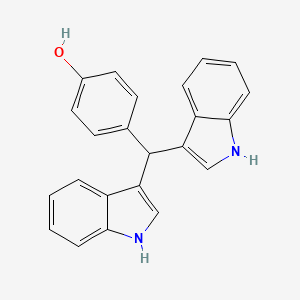
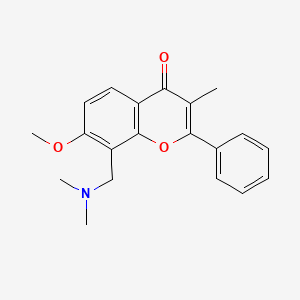
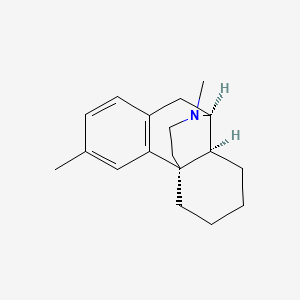
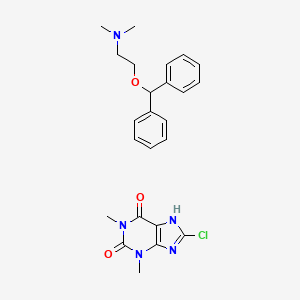
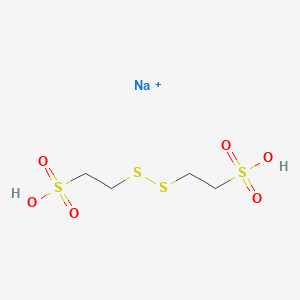
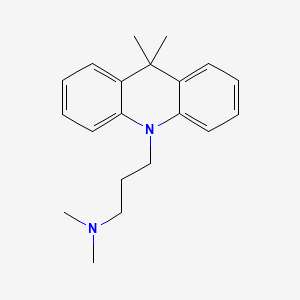
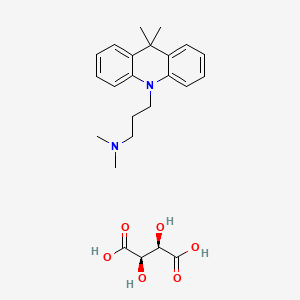
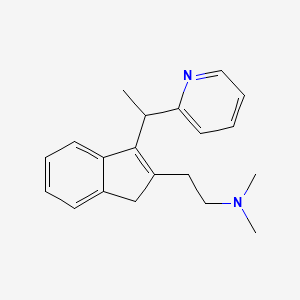
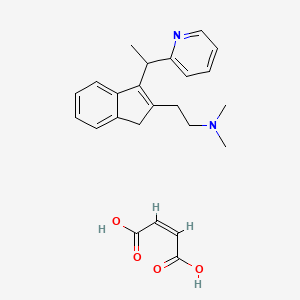
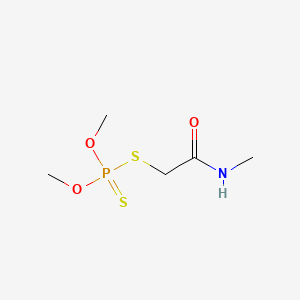
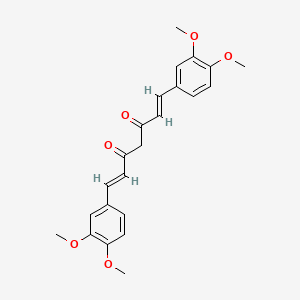
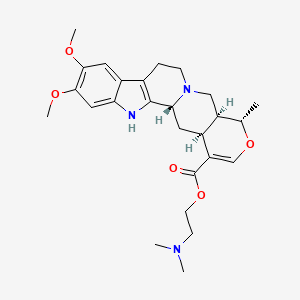
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)
